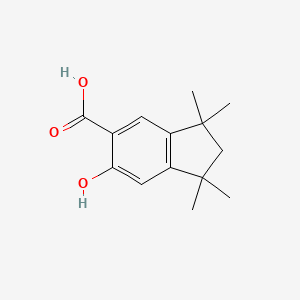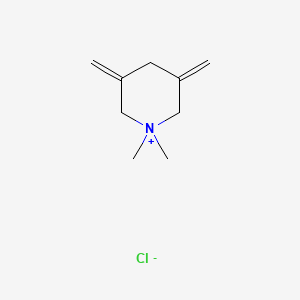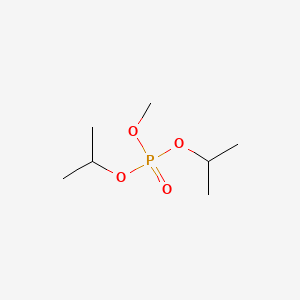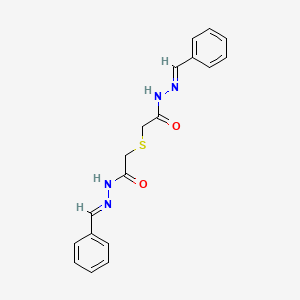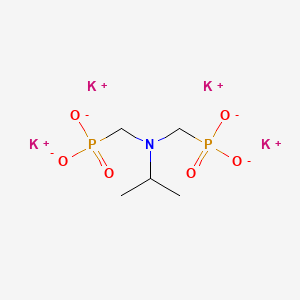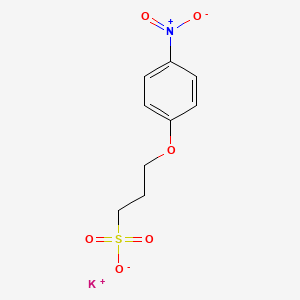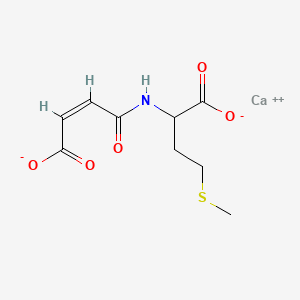
N'(1),N'(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imidohydrazide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) typically involves the condensation reaction between 4-aminobenzaldehyde and phenylhydrazine in the presence of ethanebis(imidohydrazide). The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imidohydrazide groups into amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The imidohydrazide groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-aminophenyl)methane
- Bis(4-hydroxyphenyl)methane
- Bis(4-nitrophenyl)methane
Uniqueness
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) is unique due to its specific combination of aromatic rings and imidohydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6641-52-7 |
|---|---|
Molekularformel |
C28H26N8 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
1-N',2-N'-bis[(E)-[(4-aminophenyl)-phenylmethylidene]amino]ethanediimidamide |
InChI |
InChI=1S/C28H26N8/c29-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)33-35-27(31)28(32)36-34-26(20-9-5-2-6-10-20)22-13-17-24(30)18-14-22/h1-18H,29-30H2,(H2,31,35)(H2,32,36)/b33-25+,34-26+ |
InChI-Schlüssel |
QQZAVCYXTNNANG-BCEWYCLDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\N=C(/N)\C(=N\N=C(\C2=CC=C(C=C2)N)/C3=CC=CC=C3)\N)/C4=CC=C(C=C4)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN=C(C(=NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)N)N)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



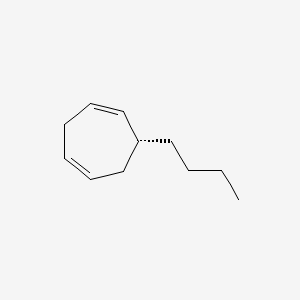
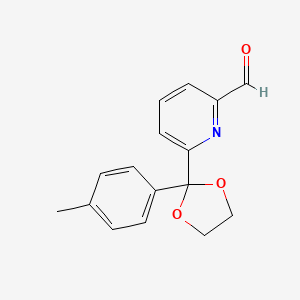
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)

